molecular formula C23H26N2O4S B2960005 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 898458-74-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2960005
M. Wt: 426.53
InChI Key: XKVYZNIMWPJALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
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Scientific Research Applications

Fluorophore Studies

  • The compound has been studied for its role in the synthesis of fluorophores, specifically analogues of Zinquin-related fluorophores. These compounds have been shown to exhibit bathochromic shifts in ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating potential applications in fluorescence studies (Kimber et al., 2003).

Pro-Drug Systems

  • Research has explored the use of related furan-2-ylmethyl groups in the context of pro-drug systems. This research focuses on the synthesis of 5-substituted isoquinolin-1-ones and their potential applications as pro-drugs for therapeutic drug release in hypoxic solid tumours (Berry et al., 1997).

Pharmaceutical Research

  • Studies have investigated the role of related compounds in pharmaceutical research, particularly in the synthesis of anticancer drugs like lapatinib. These studies contribute to understanding the role of nonbonded interactions in drug products, which is crucial for their physicochemical properties (Ravikumar et al., 2013).

Medicinal Chemistry

  • Research in medicinal chemistry has explored the synthesis and characterization of quinazoline derivatives related to this compound. These studies focus on their potential as diuretic and antihypertensive agents, expanding the understanding of structure-activity relationships in this chemical class (Rahman et al., 2014).

Organic Synthesis

  • The compound has been studied in the context of organic synthesis, particularly in the cyanation of chelation-assisted C-H bonds. This research is significant for the synthesis of various benzonitrile derivatives, demonstrating the compound's utility in complex organic synthesis processes (Chaitanya et al., 2013).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-17-9-10-22(28-2)23(14-17)30(26,27)24-15-20(21-8-5-13-29-21)25-12-11-18-6-3-4-7-19(18)16-25/h3-10,13-14,20,24H,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVYZNIMWPJALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

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